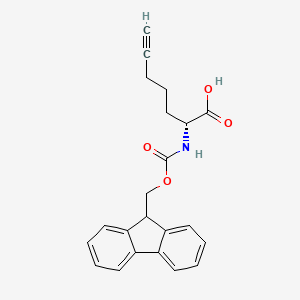

Fmoc-D-bishomopropargylglycine

Description

Contextualization of Unnatural Amino Acids (UAA) in Expanding the Chemical Proteome

The introduction of unnatural amino acids (UAAs) into proteins represents a significant advancement in chemical biology, enabling the expansion of the proteome beyond the 20 standard amino acids. acs.org This expansion allows for the introduction of novel chemical functionalities, providing powerful tools to probe and manipulate biological systems. acs.orgnih.gov

Role of Non-Canonical Amino Acids in Advancing Biological Systems Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. mdpi.comnih.gov Their incorporation into proteins allows researchers to introduce novel chemical groups, such as bioorthogonal handles, fluorescent probes, and post-translational modifications (PTMs), into proteins at specific sites. mdpi.comfrontiersin.orgdimensioncap.com This capability has revolutionized the study of protein structure, dynamics, and function. frontiersin.org

The site-specific incorporation of ncAAs enables a wide range of applications in biological systems research. For instance, introducing fluorescent ncAAs allows for the real-time tracking of proteins within living cells, providing insights into their localization and trafficking. dimensioncap.com Bioorthogonal ncAAs, which contain reactive groups not found in nature, can be used to selectively label and conjugate proteins with other molecules, such as drugs or imaging agents. mdpi.comportlandpress.com Furthermore, the incorporation of ncAAs that mimic PTMs allows for the study of the functional consequences of these modifications in a controlled manner. frontiersin.org The ability to genetically encode ncAAs has also opened up new avenues for creating therapeutic proteins with enhanced properties. nih.gov

Design Principles for Introducing Novel Functionalities into Peptides and Proteins

The design of peptides and proteins with novel functionalities is a rapidly advancing field that leverages both computational and experimental approaches. nih.goviphy.ac.cn A primary strategy involves the incorporation of unnatural amino acids (UAAs) to introduce chemical groups not found in the 20 canonical amino acids. acs.org This allows for the site-specific installation of a wide array of functionalities, including fluorescent probes, cross-linkers, and bioorthogonal handles. acs.orgdimensioncap.com

Structure-guided design is a powerful approach where the design process begins with a known peptide motif that exhibits the desired function. nih.gov Computational methods are then used to refine and improve upon this starting point. nih.govspringernature.com De novo design, on the other hand, aims to create entirely new peptide sequences and structures without relying on existing templates. nih.gov This can be achieved through methods that generate sequences first, followed by structural modeling, or through simultaneous sampling of sequence and structure. nih.gov

The introduction of non-canonical building blocks, such as D-amino acids or cyclized amino acids, can enhance the stability and biological activity of peptides. nih.govthermofisher.com Cyclization, for example, can mimic natural peptide structures and increase resistance to degradation. thermofisher.com The choice of specific UAAs and their placement within the peptide sequence are critical design considerations that are often guided by computational modeling to predict the impact on structure and function. iphy.ac.cn

Significance of Propargylglycine (B1618536) and Bishomopropargylglycine Derivatives in Bioorthogonal Chemistry

Propargylglycine and its derivatives, such as bishomopropargylglycine, are of significant interest in bioorthogonal chemistry due to the presence of a terminal alkyne group. This functional group is a key player in a set of highly specific and efficient chemical reactions that can be carried out in living systems without interfering with native biological processes.

Historical Development of Bioorthogonal Ligation for Biomolecule Modification

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes, was introduced in the early 2000s. numberanalytics.comnumberanalytics.comwikipedia.org The first of these reactions to be developed was the Staudinger ligation, reported by Carolyn Bertozzi's group in 2000. numberanalytics.comwikipedia.orgnih.govacs.org This reaction is a modification of the classic Staudinger reaction, where an azide (B81097) reacts with a phosphine (B1218219). nih.govacs.org The Bertozzi group engineered the phosphine to include an electrophilic trap, which results in the formation of a stable amide bond, effectively ligating two molecules together. nih.govacs.org

Following the Staudinger ligation, the field of bioorthogonal chemistry expanded with the development of "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.comnih.gov While highly efficient, the copper catalyst's toxicity limited its application in living cells. chempep.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free version of the reaction that utilizes strained cyclooctynes to react with azides. numberanalytics.comchempep.com Other significant bioorthogonal reactions include the inverse electron-demand Diels-Alder reaction between tetrazines and strained alkenes, which is known for its extremely fast reaction rates. chempep.com These ligation methods have become invaluable tools for labeling and modifying biomolecules like proteins, glycans, and lipids in their natural environments. numberanalytics.comnih.gov

Overview of Fmoc Protection Strategy in Peptide Synthesis Methodologies

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). numberanalytics.comchempep.com It is used to temporarily block the Nα-amino group of an amino acid, preventing it from reacting during the coupling of the next amino acid in the growing peptide chain. peptide.comlifetein.com

The Fmoc strategy is considered an "orthogonal" protection scheme because the Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in DMF, while the protecting groups used for the amino acid side chains are labile to acid. peptide.comlifetein.com This allows for the selective removal of the Nα-Fmoc group at each step of the synthesis without affecting the side-chain protecting groups. peptide.com The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide. lifetein.com

Washing: Removal of the deprotection reagent and byproducts. lifetein.com

Coupling: Addition of the next Fmoc-protected amino acid, which has been activated for coupling. lifetein.com

Washing: Removal of excess reagents and byproducts. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. lifetein.com The mild conditions used for Fmoc deprotection are a significant advantage, making this strategy compatible with a wide range of sensitive amino acid derivatives and modifications, such as phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of other methods like the Boc/Bzl strategy. nih.gov The progress of the deprotection step can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct released. chempep.com

Chemical and Physical Properties of Fmoc-D-bishomopropargylglycine

| Property | Value |

| Chemical Formula | C22H21NO4 sigmaaldrich.com |

| Molecular Weight | 363.41 g/mol sigmaaldrich.comapolloscientific.co.uk |

| Appearance | White to slight yellow to beige powder sigmaaldrich.com |

| Functional Group | Alkyne sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 15-25°C sigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Fundamental Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc solid-phase peptide synthesis (SPPS) is a widely adopted method for the chemical synthesis of peptides. bachem.comresearchgate.net The core principle involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.comoup.com This approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily removed by filtration and washing after each step. bachem.comoup.com

The synthesis cycle consists of several key steps:

Deprotection: The Fmoc group, which protects the α-amino group of the last added amino acid, is removed using a mild base, commonly a solution of piperidine in a polar solvent like dimethylformamide (DMF). altabioscience.com

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and added in excess to the reaction vessel, where it forms a peptide bond with the newly deprotected N-terminus of the growing peptide chain. oup.com

Washing: Another washing step removes excess reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com The use of the Fmoc protecting group is advantageous because it is stable to the acidic conditions used for final cleavage but is easily removed by a mild base, ensuring orthogonality with acid-labile side-chain protecting groups. altabioscience.com

Compatibility of Fmoc Chemistry with Diverse Amino Acid Side Chains

Fmoc chemistry is compatible with a wide variety of amino acid side chains, a key factor in its widespread use. To prevent unwanted side reactions during peptide synthesis, the reactive functional groups on amino acid side chains (such as amines, carboxylic acids, and hydroxyls) are masked with protecting groups. altabioscience.com In the context of Fmoc SPPS, these side-chain protecting groups must be stable to the mild basic conditions used for Fmoc group removal but labile under the strong acidic conditions of the final cleavage step. altabioscience.com

This orthogonality allows for the selective deprotection of the α-amino group without affecting the side chains. altabioscience.com A common strategy is the use of tert-butyl (tBu)-based protecting groups for the side chains, which are readily cleaved by TFA. nih.gov However, some amino acid derivatives can present challenges. For instance, aspartic acid can be prone to aspartimide formation, a deleterious side reaction, when exposed to strong bases. nih.gov

The mild conditions of Fmoc chemistry also make it particularly suitable for the synthesis of peptides containing post-translational modifications (PTMs), such as phosphorylation and glycosylation, which might not be stable under the harsher conditions of other synthetic methods. nih.gov The introduction of unnatural amino acids, like this compound, is also well-tolerated, allowing for the creation of peptides with novel properties and functionalities.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCKIQCRKHNUOY-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Bishomopropargylglycine

De Novo Synthesis Approaches for D-Bishomopropargylglycine Scaffold

De novo synthesis, the creation of complex molecules from simpler precursors, is fundamental to producing the D-bishomopropargylglycine scaffold. wikipedia.orgmicrobenotes.com This process requires careful consideration of stereochemistry and the selection of appropriate starting materials and reaction pathways.

Stereoselective Synthetic Pathways for D-Configuration Retention

Achieving the correct D-configuration at the α-carbon is a critical challenge in the synthesis of D-amino acids. nih.gov Several stereoselective strategies have been developed to ensure high enantiomeric purity.

One prominent approach is the use of chiral auxiliaries . For instance, the Petasis–Mannich reaction, a three-component condensation, can be employed using a chiral amine, such as (S)-1-phenylethylamine, along with allenylboronic acid and glyoxylic acid. This method has been shown to produce N-substituted propargylglycine (B1618536) with high optical purity. researchgate.netmathnet.ru

Another powerful technique is enzymatic resolution or synthesis . D-amino acid dehydrogenases can be engineered to catalyze the reductive amination of a corresponding 2-keto acid with ammonia, yielding the desired D-amino acid with high stereoselectivity (95% to >99% enantiomeric excess). nih.govnih.gov This biocatalytic approach offers an environmentally friendly and highly efficient alternative to traditional chemical methods. nih.gov

Asymmetric hydrogenation of dehydro-amino acid precursors is another established method for synthesizing chiral amino acids. acs.org While challenging for some unnatural amino acids, the development of specific catalysts can facilitate this transformation. acs.org Additionally, methods involving the memory of chirality, where chiral enolates are used as key intermediates, have proven effective for the asymmetric synthesis of amino acid derivatives. acs.org

The following table summarizes key stereoselective methods:

Stereoselective Synthesis Methods

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Petasis–Mannich Reaction | A three-component reaction involving an allenylboronic acid, a chiral amine, and glyoxylic acid. | Diastereoselective, high optical purity. | researchgate.netmathnet.ru |

| Enzymatic Synthesis | Utilizes engineered D-amino acid dehydrogenases for reductive amination of 2-keto acids. | High enantioselectivity (>99% ee), environmentally benign. | nih.govnih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a dehydro-amino acid precursor using a chiral catalyst. | Applicable to a range of amino acids, though can be difficult for some unnatural variants. | acs.org |

Precursor Design and Chemical Transformations

The design of suitable precursors is paramount for the successful synthesis of the bishomopropargylglycine scaffold. A common strategy involves starting with a protected glycine (B1666218) equivalent that can be alkylated with a propargyl halide. For example, a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, can react with propargyl bromide in the presence of zinc dust to yield the Boc-protected amino acid derivative. google.com

The synthesis of alkyne-functionalized amino acids often involves the use of organometallic reagents. researchgate.net For instance, the conjugate addition of an organometallic alkyne reagent to a sulfinamide derived from an achiral aldehyde and Ellman's auxiliary is a viable route. researchgate.net Other methods include the Seyferth-Gilbert homologation of an amino aldehyde using the Bestmann-Ohira reagent or the Corey-Fuchs reaction. researchgate.net

These chemical transformations are crucial for introducing the dual alkyne functionalities characteristic of bishomopropargylglycine. The presence of these alkyne groups makes the resulting amino acid a valuable tool for "click chemistry" and other bioconjugation techniques. nih.goviris-biotech.de

Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve other acid-labile protecting groups. nih.govgoogle.com

N-α-Fmoc Derivatization Protocols for Amino Acids

The standard procedure for N-α-Fmoc derivatization involves reacting the amino acid with an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a base. temple.edu For amino acids with functionalized side chains, temporary protection of these groups may be necessary to prevent side reactions. temple.edu

An alternative method involves treating the amine component with a silylating agent before adding the activated Fmoc-reagent. google.com This approach can be performed under anhydrous conditions and often results in high yields and purity. google.com The use of pre-column derivatization with reagents like o-phthaldialdehyde (OPA) followed by FMOC-Cl is a well-established protocol for the analysis of both primary and secondary amino acids. thermofisher.com A two-step derivatization using OPA and then FMOC can be employed, where OPA reacts with primary amino groups and FMOC subsequently derivatizes secondary amino groups. tandfonline.com

Optimization of Fmoc Coupling Efficiency and Yield

Optimizing the efficiency and yield of the Fmoc coupling reaction is crucial for successful peptide synthesis. Several factors can be adjusted to achieve this.

Coupling Reagents: The choice of coupling reagent significantly impacts efficiency. Highly reactive reagents like HATU, HCTU, or COMU are often used to improve coupling speed and reduce the formation of byproducts. creative-peptides.commtoz-biolabs.com

Reaction Conditions: Parameters such as reaction time, temperature, and reagent concentration can be fine-tuned. creative-peptides.com For instance, extending the coupling time or employing a "double coupling" strategy, where the coupling step is performed twice, can enhance the yield. mtoz-biolabs.com

Solvents: The choice of solvent is also important. While DMF is commonly used, its ability to disrupt peptide chain aggregation can be limited. mdpi.com In such cases, adding co-solvents like DMSO can help improve elongation efficiency. mtoz-biolabs.com

Recent advancements have seen the application of deep learning models to predict and optimize Fmoc deprotection efficiency by analyzing UV-vis analytical data from automated synthesizers, paving the way for real-time optimization. mit.eduacs.org

Factors for Optimizing Fmoc Coupling

| Factor | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Coupling Reagent | Use of high-reactivity reagents (e.g., HATU, HCTU). | Increases reaction rate and minimizes side reactions. | creative-peptides.commtoz-biolabs.com |

| Reaction Time | Extend coupling time or perform double coupling. | Ensures complete reaction and maximizes yield. | mtoz-biolabs.com |

| Solvent | Add co-solvents like DMSO to DMF. | Disrupts peptide aggregation, improving efficiency. | mtoz-biolabs.com |

| Monitoring | Use of deep learning models with UV-vis data. | Predicts and optimizes deprotection in real-time. | mit.eduacs.org |

Control of Optical Purity during Fmoc Protection

Maintaining the optical purity of the amino acid during the Fmoc protection step is critical, as racemization can lead to undesired diastereomeric impurities in the final peptide. rsc.org

The control of chiral purity of Nα-Fmoc amino acid derivatives is a significant quality attribute in the manufacturing of therapeutic peptides. rsc.orgresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the optical purity of these derivatives. rsc.orgresearchgate.net The development of enantioselective HPLC methods using chiral stationary phases (CSPs) like CHIRALPAK IA, IC, and QNAX allows for the sensitive detection of undesired enantiomers. rsc.orgresearchgate.net

The choice of mobile phase and its polarity plays a major role in the chiral recognition on these CSPs. rsc.org For instance, the hydrophobicity of the protecting groups can influence the separation on certain columns. rsc.org These optimized and validated HPLC methods are sensitive enough to estimate undesired isomers at levels of ≤0.05%. rsc.org

Advanced Purification Techniques for Fmoc-D-Bishomopropargylglycine

High purity of this compound is crucial for its subsequent use, especially in solid-phase peptide synthesis where impurities can lead to truncated or modified peptide sequences. sigmaaldrich.commerck-lifescience.com.tw Advanced purification techniques are therefore essential to remove unreacted starting materials, diastereomers, and other byproducts.

Chromatographic Separation Methods

Chromatography is the primary method for purifying Fmoc-protected amino acids due to its high resolving power.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification of Fmoc-amino acids. phenomenex.com The nonpolar Fmoc group and the hydrocarbon nature of the bishomopropargyl side chain allow for strong interaction with a nonpolar stationary phase, such as C18. A gradient elution system, typically using water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), is employed to separate the product from closely related impurities. phenomenex.com The purity of the collected fractions is often assessed by analytical HPLC.

Chiral Chromatography: To ensure the enantiomeric purity of the D-isomer, chiral HPLC is an indispensable tool. phenomenex.comnih.govnih.gov Polysaccharide-based chiral stationary phases are commonly used for the enantioseparation of Fmoc-amino acids. nih.govphenomenex.com Studies have shown that for many Fmoc-amino acids, the D-enantiomer elutes before the L-enantiomer on certain chiral columns. nih.gov

Below is an example of typical conditions that could be adapted for the chromatographic purification of this compound.

| Parameter | RP-HPLC for Purity Analysis | Chiral HPLC for Enantiomeric Separation |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | Polysaccharide-based (e.g., Lux Cellulose-2) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Acetonitrile/Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Isocratic or Gradient with Acetonitrile |

| Elution | Gradient | Isocratic or Gradient |

| Detection (UV) | 254 nm or 263 nm oup.com | 254 nm |

Crystallization and Isolation Procedures

Crystallization is a critical final step to isolate the purified this compound as a stable, solid material. The choice of solvent system is paramount and is determined by the solubility profile of the compound.

A common technique is to dissolve the chromatographically purified product in a minimal amount of a "good" solvent, such as ethyl acetate (B1210297) or dichloromethane. sigmaaldrich.commerck-lifescience.com.tw A "poor" solvent, or anti-solvent, like hexanes or petroleum ether, is then slowly added until the solution becomes cloudy, indicating the onset of precipitation. Allowing the mixture to stand, often at a reduced temperature (e.g., 4°C), facilitates the formation of well-defined crystals. google.comgoogle.com

The resulting crystals are collected by filtration, washed with a cold, poor solvent to remove any residual soluble impurities, and then dried under vacuum. The purity and identity of the final product are confirmed through analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis. The final product is typically a white to off-white solid powder. sigmaaldrich.com

Incorporation of Fmoc D Bishomopropargylglycine into Peptidic and Proteinaceous Architectures

Solution-Phase Peptide Synthesis Methods

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific strategies like fragment condensation. nih.govmdpi.com The principles of protecting group chemistry and peptide bond formation developed for solution methods are foundational to all peptide synthesis. ub.edu Both Boc/Bzl and Fmoc-based strategies can be adapted for solution synthesis, though the removal of by-products after each step requires purification, often through extraction or precipitation, which can be more laborious than the simple filtration steps of SPPS. bachem.commdpi.com The use of Fmoc-protected amino acids, including Fmoc-D-bishomopropargylglycine, in solution-phase synthesis is feasible, with recent advancements focusing on greener solvents and more efficient purification methods to improve scalability. mdpi.comgoogle.com

Fragment condensation is a powerful strategy in which pre-synthesized, protected peptide segments are coupled together in solution or on a solid support. This convergent approach can be more efficient for producing very long peptides or proteins by minimizing the number of repetitive coupling cycles and simplifying purification of the final product. mdpi.com However, a major challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the activating peptide fragment. mdpi.com

The incorporation of this compound can be envisioned within a peptide fragment, which is then used in a condensation reaction. The alkyne side chain provides a bioorthogonal handle that remains inert during the coupling of the peptide backbone. Methodologies like native chemical ligation (NCL) and enzymatic ligation using enzymes like subtilisin have been developed to overcome some of the limitations of traditional chemical fragment condensation. mdpi.comresearchgate.net While specific examples detailing the use of this compound in fragment condensation are not prevalent, the chemical properties of the alkyne group make it compatible with many ligation chemistries that target the peptide backbone.

The success of complex peptide synthesis, whether in solution or on a solid phase, hinges on the concept of protecting group orthogonality. nih.gov Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. peptide.com In the context of synthesizing a peptide containing this compound, a typical orthogonal scheme would involve:

Temporary Nα-protection: The Fmoc group, which is base-labile (cleaved by piperidine). peptide.com

Permanent Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethylchroman-6-sulfonyl (Pmc), which are removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA). bachem.compeptide.com

The alkyne side chain of bishomopropargylglycine does not require a protecting group as it is stable to the standard conditions used for both Fmoc removal (base) and tBu-based side-chain deprotection (acid). This inherent stability makes it an orthogonally compatible building block within the most common peptide synthesis strategies. bachem.compeptide.com This orthogonality is crucial for synthesizing complex structures, such as cyclic or branched peptides, where specific side chains may need to be deprotected selectively while the peptide remains anchored to a resin or while other protecting groups remain intact. rsc.org

| Protecting Group | Typical Use | Cleavage Condition | Orthogonality with Alkyne Side Chain |

| Fmoc | Nα-Amine (Temporary) | 20% Piperidine (B6355638) in DMF | High (Alkyne is stable) |

| Boc, tBu, Trt | Side Chains (Permanent) | Trifluoroacetic Acid (TFA) | High (Alkyne is stable) |

| Alloc | Side-Chain Amine | Pd(0) catalyst | High (Alkyne is stable) |

| ivDde | Side-Chain Amine | 2% Hydrazine in DMF | High (Alkyne is stable) |

Recombinant Approaches for Site-Specific Protein Incorporation

Genetic code expansion provides a revolutionary means to incorporate ncAAs with novel chemical functionalities, such as the alkyne group of bishomopropargylglycine, directly into proteins within living cells. unice.frfrontiersin.org This technology hijacks the cell's natural protein synthesis machinery, reprogramming it to recognize a specific codon as a signal to insert the desired ncAA. frontiersin.orglabome.com

The core of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. yale.edu This pair must meet two key criteria:

The orthogonal aaRS must charge its cognate orthogonal tRNA with the desired ncAA but not with any of the 20 canonical amino acids.

The orthogonal tRNA must not be recognized (aminoacylated) by any of the host cell's endogenous synthetases. unice.fr

Pairs derived from archaea, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNACUA pair from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair from Methanosarcina species, are commonly used because they are naturally orthogonal to the translational machinery of bacteria and eukaryotes. biorxiv.orgnih.govnih.gov These natural pairs are then engineered through directed evolution to gain specificity for a new, non-canonical amino acid substrate, such as one containing an alkyne handle. melnikovlab.com While direct engineering of a synthetase for D-bishomopropargylglycine has not been specifically reported, synthetases have been successfully evolved to incorporate a wide array of other ncAAs, including those with azide (B81097) and alkyne functionalities, demonstrating the versatility of this approach. frontiersin.orgmelnikovlab.com

The most common strategy for site-specifically encoding an ncAA is through the suppression of a nonsense codon, typically the amber stop codon (UAG). frontiersin.orglabome.com Of the three stop codons (UAG, UAA, UGA), the amber codon is the least frequently used in many organisms like E. coli, which minimizes the impact of its suppression on the host proteome. frontiersin.org

The methodology involves several key components:

A gene of interest that has been mutated to contain an in-frame amber (TAG) codon at the desired site of ncAA incorporation.

A plasmid expressing the engineered orthogonal aaRS specific for the ncAA.

A plasmid expressing the corresponding orthogonal suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon. labome.com

When the host cell is grown in media supplemented with the ncAA, the engineered aaRS charges the suppressor tRNA with the ncAA. labome.com During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA binds to it, leading to the incorporation of the ncAA into the growing polypeptide chain instead of termination. frontiersin.orgresearchgate.net This technique has been used to incorporate a variety of ncAAs for applications such as bioorthogonal "click" chemistry, protein labeling, and studying protein-protein interactions. unice.frfrontiersin.orgnih.gov The incorporation of an alkyne-bearing amino acid like bishomopropargylglycine via this method would enable the site-specific modification of the resulting protein with azide-containing probes, tags, or other molecules. chemistryviews.org

Bioorthogonal Ligation Strategies Utilizing Fmoc D Bishomopropargylglycine Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugationnih.govnih.govmdpi.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents the most widely utilized method for conjugating molecules containing the bishomopropargylglycine handle. nih.gov This reaction involves the formation of a stable 1,4-disubstituted triazole ring from the reaction between the terminal alkyne of the modified amino acid and an azide-functionalized molecule. mdpi.com The reaction is highly robust, regioselective, and proceeds under mild, often aqueous, conditions, making it suitable for modifying sensitive biomolecules. nih.gov

Mechanistic Understanding of CuAAC with Alkyne-Functionalized Biomolecules

The generally accepted mechanism for the CuAAC reaction begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the bishomopropargylglycine residue. This step is believed to be the rate-determining step in the catalytic cycle. The azide (B81097) partner then coordinates to the copper center, followed by a [3+2] cycloaddition to form a six-membered metallacycle intermediate. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The presence of the copper catalyst is crucial as it dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.

Optimization of Reaction Conditions: Solvents, Temperature, and pH Compatibilitynih.govnih.gov

Optimizing reaction conditions is critical for achieving high yields and maintaining the integrity of the biomolecule being modified.

Solvents: While CuAAC can be performed in a variety of organic solvents, for bioconjugation purposes, aqueous systems or mixtures of water with organic co-solvents (like DMSO, t-butanol, or methanol) are preferred to maintain the solubility and native conformation of peptides and proteins. The choice of co-solvent can influence reaction rates and reagent solubility.

Temperature: The reaction proceeds efficiently at room temperature, which is ideal for preventing the denaturation of most biomolecules. Mild heating can sometimes be employed to increase the reaction rate for less sensitive substrates, but this is generally avoided in bioconjugation.

pH: The optimal pH for CuAAC in bioconjugation is typically in the neutral to slightly basic range (pH 7-8). This pH range helps to maintain the stability of the biomolecules and is compatible with the catalytic cycle. Deviations to more acidic or strongly basic conditions can lead to catalyst deactivation or degradation of the biological substrate.

| Parameter | Recommended Range | Rationale |

| Solvent | Aqueous buffers (e.g., PBS), often with co-solvents (DMSO, t-BuOH) | Maintains biomolecule solubility and stability. |

| Temperature | Room Temperature (20-25 °C) | Prevents thermal denaturation of sensitive biomolecules. |

| pH | 7.0 - 8.0 | Ensures catalyst activity and biomolecule integrity. |

Interactive Data Table: General CuAAC Reaction Parameters

Ligand Design for Enhanced Reaction Efficiency and Biocompatibilitynih.govbocsci.comlumiprobe.com

A significant challenge in using CuAAC for biological applications is the potential toxicity of copper ions to living cells and their ability to cause oxidative damage to biomolecules. nih.gov To mitigate these issues and enhance reaction efficiency, various copper(I)-stabilizing ligands have been developed. These ligands serve two primary purposes: they protect the copper(I) from oxidation to the inactive copper(II) state and they accelerate the rate of the cycloaddition.

Tris-(triazolyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA, are among the most effective and commonly used ligands. lumiprobe.com They form stable complexes with copper(I), preventing its disproportionation and oxidation while presenting the catalyst in a highly active form for the reaction. The development of these ligands has been instrumental in enabling CuAAC to be performed at very low, non-toxic copper concentrations, making it a truly bioorthogonal tool for live-cell imaging and in vivo applications. nih.govresearchgate.net

| Ligand | Key Features |

| TBTA | Highly effective but has low water solubility. |

| THPTA | Water-soluble derivative of TBTA, ideal for bioconjugation in aqueous buffers. lumiprobe.com |

| BTTAA | A newer generation water-soluble ligand that further accelerates the reaction and reduces copper-induced cytotoxicity. lumiprobe.com |

Interactive Data Table: Common Ligands for Biocompatible CuAAC

Copper-Free Click Chemistry Variants

While the development of ligands has greatly improved the biocompatibility of CuAAC, the complete removal of copper can be advantageous in certain sensitive biological systems. This has led to the development of copper-free click chemistry alternatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne (B158145) Reagentsnih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent copper-free alternative to CuAAC. This reaction relies on the use of a strained cyclooctyne, which contains significant ring strain that lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

In this strategy, a peptide containing Fmoc-D-bishomopropargylglycine would be reacted with an azide-functionalized molecule, while the probe molecule would carry the strained cyclooctyne. However, the more common approach involves incorporating an azide-containing amino acid into the peptide and reacting it with a cyclooctyne-modified probe. The reactivity of different cyclooctynes varies, with derivatives like dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctynes (DIFO) offering a range of reaction kinetics. A key difference from CuAAC is that SPAAC typically produces a mixture of regioisomers. While SPAAC avoids copper toxicity, the cyclooctyne reagents are often larger and more hydrophobic than simple alkynes, which can sometimes impact the solubility and biological properties of the resulting conjugate. nih.gov Comparative studies have shown that CuAAC can sometimes offer higher labeling efficiency and specificity than SPAAC in complex biological samples. nih.gov

| Cyclooctyne Reagent | Relative Reactivity | Key Characteristics |

| DBCO | High | High reactivity and stability. |

| BCN | Moderate | Smaller and more hydrophilic than DBCO. |

| DIFO | Very High | Exhibits very fast kinetics but can be less stable. |

Interactive Data Table: Common Cyclooctyne Reagents for SPAAC researchgate.net

Other Orthogonal Ligation Chemistries

Beyond azide-alkyne cycloadditions, the terminal alkyne handle of bishomopropargylglycine can potentially participate in other orthogonal ligation reactions, expanding its utility in bioconjugation.

One such reaction is the thiol-yne reaction . This reaction involves the radical-mediated addition of a thiol across the triple bond of the alkyne. usm.edu Under photochemical or radical initiation, two thiol molecules can add to the alkyne, forming a dithioether linkage. This reaction is orthogonal to many other functional groups found in biological systems and can be initiated by light, offering spatiotemporal control over the conjugation process. nih.govmdpi.com While not as widely used in bioconjugation as click chemistry, the thiol-yne reaction represents a promising alternative for specific applications where the introduction of a dithioether linkage is desired.

Staudinger Ligation for Bioconjugate Synthesis

The Staudinger ligation is a cornerstone of bioorthogonal chemistry, providing a robust method for forming a stable amide bond between a phosphine (B1218219) and an azide. The reaction was a modification of the classic Staudinger reaction, engineered to be biocompatible and efficient under physiological conditions. It has been widely employed for a variety of applications, including cell-surface labeling, protein modification, and in vivo imaging.

The typical components of a Staudinger ligation are a phosphine reagent, often engineered with a trap to facilitate the ligation, and an azide-modified biomolecule. While a vast array of azide-containing probes and building blocks have been synthesized and utilized in Staudinger ligations, there is no available research that specifically reports the incorporation or use of this compound or its derivatives in this context. The propargyl groups of this amino acid are typically associated with copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), a different class of bioorthogonal reactions.

Development of Triple Bioorthogonal Ligation Strategies

The ability to simultaneously track multiple biological targets within the same system has driven the development of triple bioorthogonal ligation strategies. These strategies rely on three distinct and mutually compatible reactions that can proceed in parallel without cross-reactivity. Achieving such orthogonality is a significant chemical challenge, requiring careful selection of reactive partners.

Several combinations of bioorthogonal reactions have been successfully employed in triple ligation systems. These often include a mix of chemistries such as tetrazine ligations, strain-promoted alkyne-azide cycloadditions, and Staudinger ligations. The development of novel reactive handles and the optimization of reaction kinetics are key areas of research in this field.

However, a comprehensive search of the scientific literature does not yield any studies that involve this compound in the design or execution of a triple bioorthogonal ligation strategy. The unique bishomopropargyl structure of this amino acid would theoretically offer two alkyne functionalities. While this presents intriguing possibilities for multi-component labeling, its specific application in a triple ligation context, particularly in conjunction with a Staudinger ligation, has not been explored in published research.

Applications of Fmoc D Bishomopropargylglycine in Advanced Chemical Biology Research

Peptide and Protein Functionalization for Probing Biological Systems

The ability to selectively modify peptides and proteins is crucial for understanding their complex biological roles. Fmoc-D-bishomopropargylglycine, with its terminal alkyne group, serves as a key building block for introducing a chemical handle for such modifications. sigmaaldrich.comsigmaaldrich.com This allows for the precise attachment of various molecular probes to study biological systems.

Site-selective labeling enables the introduction of reporter molecules at specific locations within a peptide or protein, facilitating detailed studies of their structure and function. The alkyne side chain of bishomopropargylglycine is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. rsc.orgresearchgate.net This allows for the covalent attachment of a wide range of molecules, including fluorophores, biotin (B1667282) tags, and other affinity labels. abyntek.com

The use of this compound in solid-phase peptide synthesis (SPPS) allows for its incorporation at any desired position in the peptide sequence. sigmaaldrich.com This precise placement of the alkyne handle ensures that the subsequent labeling reaction occurs only at that specific site, preserving the native structure and function of the rest of the biomolecule. csic.es This contrasts with less selective methods that might modify multiple residues, leading to heterogeneous products and ambiguous experimental results. polyu.edu.hk

| Labeling Strategy | Reactive Handle | Reaction | Application |

| Bishomopropargylglycine Incorporation | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of fluorophores, biotin, and other probes. rsc.orgresearchgate.netabyntek.com |

| N-terminal Modification | α-amino group | Reductive Alkylation | Selective labeling of the N-terminus of native peptides and proteins. rsc.org |

| Cysteine Modification | Thiol group | Thiol-maleimide chemistry | Labeling of the often low-abundance cysteine residues. abyntek.com |

The conformation of a peptide is intimately linked to its biological activity. This compound can be used to create conformationally constrained peptides, which are valuable tools for studying peptide-receptor interactions and for developing more potent and selective therapeutics. nih.govupc.edu One common strategy is the synthesis of cyclic peptides. The alkyne side chains of two bishomopropargylglycine residues within a peptide can be coupled through a Glaser-Hay reaction to form a cyclic structure. sigmaaldrich.com

These conformationally restricted peptides provide insights into the bioactive conformation of the parent linear peptide. nih.gov By locking the peptide into a specific three-dimensional shape, researchers can investigate which structural features are essential for binding to its biological target. nih.gov Furthermore, the introduction of the bulky bishomopropargylglycine residue itself can influence the local peptide backbone conformation, providing another avenue for exploring structure-activity relationships. nsf.gov

The alkyne handle provided by this compound is instrumental in the fabrication of sophisticated peptide-based bioconjugates for various bioanalytical applications, including imaging and sensing. d-nb.info Through CuAAC, peptides containing bishomopropargylglycine can be readily conjugated to a variety of reporter molecules. For instance, the attachment of fluorescent dyes or quantum dots enables the visualization and tracking of peptides within cells and tissues, providing valuable information about their localization, trafficking, and fate. nih.govnih.gov

This approach has been utilized to create fluorescently labeled peptides for use in fluorescence microscopy and other imaging modalities. nih.gov Similarly, the conjugation of peptides to sensor moieties can lead to the development of novel biosensors for the detection of specific analytes or for monitoring biological processes in real-time. The high efficiency and orthogonality of the click reaction ensure that the conjugation process is clean and does not interfere with the biological activity of the peptide or the function of the reporter molecule.

| Bioconjugate Component | Function | Example Application |

| Peptide with Bishomopropargylglycine | Targeting/Sensing Element | Binds to a specific biological target. |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Imaging Agent | Visualization of peptide localization via fluorescence microscopy. nih.gov |

| Quantum Dot | Imaging Agent | Tracking of neural stem cells in the developing brain. nih.gov |

| Metal Complex (e.g., Iridium(III)) | Theranostic Agent | Potential for both imaging and therapeutic action. d-nb.info |

Design and Synthesis of Bioactive Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org this compound is a valuable building block in the design and synthesis of such peptidomimetics. usf.edu

A major limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. frontiersin.org Incorporating D-amino acids, such as D-bishomopropargylglycine, into a peptide sequence is a well-established strategy to enhance its resistance to proteolytic cleavage. nih.govmdpi.com Proteases are chiral enzymes that are highly specific for L-amino acid substrates; they are generally unable to recognize or cleave peptide bonds involving D-amino acids. frontiersin.org

The presence of a D-amino acid disrupts the natural L-conformation of the peptide backbone, rendering it a poor substrate for proteases. mdpi.com This leads to a significant increase in the in vivo half-life of the peptide, thereby enhancing its therapeutic potential. nih.gov Studies have shown that even partial replacement of L-amino acids with their D-enantiomers can dramatically improve the stability of peptides against enzymatic degradation. nih.gov The accumulation of D-amino acid-containing peptides has also been linked to certain age-related diseases. nih.gov

Beyond enhancing proteolytic stability, the incorporation of this compound can be used to engineer peptides with novel structural constraints, leading to improved bioactivity and selectivity. nih.gov The unique side chain of bishomopropargylglycine can introduce specific conformational biases into the peptide backbone. upc.edu

Development of Advanced Materials and Nanostructures

The unique structural features of this compound, namely the N-terminal fluorenylmethoxycarbonyl (Fmoc) group and the dual alkyne functionalities in its side chain, make it a valuable building block in materials science. These features allow for its use in both the covalent modification of surfaces and the non-covalent construction of supramolecular systems.

Functionalization of Polymeric and Solid Supports

The incorporation of this compound into peptide sequences via standard Fmoc solid-phase peptide synthesis (SPPS) yields peptides decorated with two reactive alkyne handles. nih.gov These terminal alkyne groups are highly versatile chemical motifs for the covalent attachment of the peptide to various polymeric and solid supports through "click chemistry". This family of reactions is known for being highly efficient, specific, and biocompatible. sigmaaldrich.com

The most common click reaction utilized for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Supports such as polymer resins, nanoparticles, or silicon wafers can be chemically modified to present an azide-functionalized surface. The subsequent reaction with a peptide containing bishomopropargylglycine results in the formation of a stable triazole linkage, effectively tethering the peptide to the support. mdpi.com

The presence of two alkyne groups on the D-bishomopropargylglycine residue offers a significant advantage: it can act as a potent cross-linking agent. This allows for the bridging of two different azide-functionalized polymer chains or for creating a higher density of peptide immobilization on a single surface. This covalent functionalization is a key strategy for creating advanced biomaterials where the biological activity of a peptide is conferred to an inert material, for applications ranging from biocompatible coatings to platforms for cell culture and biosensing.

| Component | Description | Role in Functionalization | Relevant Chemistry |

| Solid/Polymeric Support | Materials such as agarose (B213101) beads, polyethylene (B3416737) glycol (PEG), or glass slides. | Provides the structural foundation of the final material. | Surface activation to introduce azide (B81097) (-N₃) groups. |

| Peptide Sequence | A synthetic peptide incorporating this compound. | The bioactive component intended to confer a specific function (e.g., cell adhesion, antimicrobial activity). | Fmoc Solid-Phase Peptide Synthesis (SPPS). nih.gov |

| D-Bishomopropargylglycine | The key amino acid residue with two terminal alkyne groups. | Provides the reactive handles for covalent attachment and potential for cross-linking. | N/A |

| Coupling Reaction | The chemical reaction used to link the peptide to the support. | Forms a stable, covalent bond between the support and the peptide. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com |

Integration into Self-Assembling Systems

The Fmoc group is a well-established driver of molecular self-assembly. reading.ac.uk The bulky, aromatic fluorenyl ring promotes π-π stacking interactions between molecules, which, in combination with hydrogen bonding between the peptide backbones, can lead to the spontaneous formation of ordered nanostructures such as nanofibers, nanotubes, and hydrogels in aqueous solutions. mdpi.comnih.gov The specific morphology of these self-assembled structures is influenced by the amino acid sequence. reading.ac.uk

When this compound is incorporated into a self-assembling peptide, it plays a dual role. Initially, the Fmoc group directs the assembly process, leading to the formation of a supramolecular scaffold. Once this primary structure is formed, the two alkyne side chains of the bishomopropargylglycine residues are exposed on the nanofiber surface.

These exposed alkyne groups represent addressable chemical sites for post-assembly modification. For instance, they can be used to:

Covalently cross-link the self-assembled nanofibers by introducing a di-azide linker molecule. This can significantly enhance the mechanical properties of the resulting hydrogel, transforming it from a soft material into a more robust one.

Functionalize the nanostructure with other molecules of interest, such as fluorescent dyes for imaging, targeting ligands for cell-specific interactions, or therapeutic agents for controlled release.

This approach allows for the creation of complex, multi-functional materials where the structure is dictated by non-covalent self-assembly and the function can be tailored through subsequent covalent chemistry on the bishomopropargylglycine residues.

| Fmoc-Amino Acid | Side Chain Property | Observed Self-Assembled Structure | Potential Contribution of D-Bishomopropargylglycine |

| Fmoc-Alanine | Hydrophobic (aliphatic) | Fibrils nucleating from spherical cores. reading.ac.uk | Introduction of dual alkyne handles for post-assembly cross-linking to reinforce the fibrillar network. |

| Fmoc-Phenylalanine | Hydrophobic (aromatic) | Straight and twisted fibrils, nanotapes. reading.ac.uk | Addition of reactive sites for covalent attachment of functional molecules without disrupting the core aromatic interactions. |

| Fmoc-Arginine | Cationic (hydrophilic) | Plate-like crystals. reading.ac.uk | Enabling covalent capture of the crystalline scaffold or its functionalization with azide-modified biomolecules. |

| This compound | Hydrophobic (alkyne) | Expected to form fibrils/fibers due to Fmoc-driving forces. | Provides two terminal alkyne groups per residue for extensive cross-linking or multi-functionalization of the self-assembled structure. |

Analytical Methodologies for Fmoc D Bishomopropargylglycine and Its Reaction Products

Chromatographic Characterization of Fmoc-D-Bishomopropargylglycine and Peptide Conjugates

Chromatographic methods are fundamental in the analysis of this compound and its peptide derivatives, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. For amino acids that lack a suitable chromophore for UV detection, pre-column derivatization is employed to attach a UV-active or fluorescent tag. lcms.cz This process enhances detection sensitivity and allows for accurate quantification. lcms.cznih.gov

Use of Fmoc-Cl as Derivatizing Reagent for Amino Acid Analysis

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used derivatizing reagent for primary and secondary amino acids in HPLC analysis. lcms.cznih.govscientificlabs.co.uk The reaction involves the attachment of the fluorenylmethoxycarbonyl (Fmoc) group to the amino group of the amino acid, forming a stable derivative that is highly fluorescent and UV-active. scientificlabs.co.ukthermofisher.com This derivatization allows for sensitive detection using fluorescence (excitation at 265 nm, emission at 315 nm) or UV detectors. scientificlabs.co.uk

Fmoc-Cl is particularly valuable as it reacts with both primary and secondary amines, making it a versatile reagent for comprehensive amino acid analysis. lcms.cz The resulting Fmoc-amino acid derivatives can be separated by reversed-phase HPLC. nih.gov The use of Fmoc-Cl in conjunction with other reagents like o-phthaldialdehyde (OPA), which only reacts with primary amines, allows for the complete analysis of all proteinogenic amino acids. lcms.czthermofisher.com Automated pre-column derivatization systems further enhance the reproducibility and efficiency of this analytical method. thermofisher.comshimadzu.com

To prevent interference from excess Fmoc-Cl, which can hydrolyze to form Fmoc-OH, a hydrophobic amine scavenger such as 1-aminoadamantane (ADAM) can be added after the derivatization reaction. oup.com This scavenger reacts with the remaining Fmoc-Cl to form a distinct, easily separable complex. oup.com

Optimization of Derivatization Conditions

The efficiency and reproducibility of the derivatization reaction with Fmoc-Cl are highly dependent on several key parameters. nih.gov Optimization of these conditions is crucial for achieving accurate and reliable quantitative results. conicet.gov.arxmu.edu.cn

Key parameters that require optimization include:

pH: The derivatization reaction is typically carried out in an alkaline medium, with a borate (B1201080) buffer being commonly used. lcms.czconicet.gov.ar The optimal pH generally falls within the range of 8.0 to 10.2. oup.com At higher pH values, the rate of hydrolysis of Fmoc-Cl increases, which can lead to lower derivatization yields. conicet.gov.ar

Buffer Concentration: The concentration of the buffer can influence the reaction yield. conicet.gov.arikm.org.my Studies have shown that increasing the buffer concentration up to a certain point can enhance the reaction, after which the effect may plateau or even decrease. ikm.org.my A borate buffer concentration of 0.4 M has been found to be optimal in some applications. conicet.gov.ar

Reagent Concentration: The molar ratio of Fmoc-Cl to the total amino acid concentration is a critical factor. nih.gov An excess of the derivatizing reagent is necessary to ensure complete reaction with all amino acids. conicet.gov.ar

Reaction Time and Temperature: The derivatization reaction with Fmoc-Cl is generally rapid and can often be completed at room temperature. shimadzu.com However, the optimal reaction time can vary depending on the specific conditions and the analytes. xmu.edu.cnikm.org.my For instance, some methods report a derivatization time of around 5 minutes, while others may require up to 40 minutes. oup.comikm.org.my In some cases, adjusting the temperature can influence the reaction efficiency. nih.gov

Solvent Composition: The reaction is typically performed in a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724), which is used to dissolve the Fmoc-Cl reagent. oup.comikm.org.my The ratio of the organic solvent to the aqueous buffer can impact the reaction. nih.gov

An example of optimized derivatization conditions from a study on amino acid analysis in fruit juices is presented below:

| Parameter | Optimized Value |

| Buffer | 0.2M Borate Buffer |

| pH | 10.0 |

| Buffer to Sample Ratio | 2:1 (v/v) |

| Fmoc-Cl Concentration | 15mM in acetonitrile |

| Reaction Time | 5 minutes |

| Quenching Reagent | 300mM 1-aminoadamantane (ADAM) |

| Total Derivatization Time | 6 minutes |

| Data derived from a study on amino acid analysis in fruit juices. oup.com |

LC-MS for Peptide Purity and Sequence Verification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of peptides, providing comprehensive information on their purity, identity, and sequence. nih.govshimadzu.co.kr This technique couples the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net

For peptide analysis, reversed-phase LC is commonly used to separate the components of a mixture based on their hydrophobicity. nih.gov The separated peptides are then introduced into the mass spectrometer, typically via electrospray ionization (ESI), which generates gas-phase ions of the peptides. nih.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions, allowing for the determination of the molecular weight and an initial assessment of purity. researchgate.net For sequence verification and the identification of unknown peptides, tandem mass spectrometry (MS/MS) is employed. shimadzu.co.krresearchgate.net In an MS/MS experiment, a specific peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides detailed sequence information that can be used to confirm the amino acid sequence of the peptide. researchgate.net

LC-MS is particularly valuable for analyzing peptides containing non-natural amino acids like bishomopropargylglycine. The high resolution and accuracy of modern mass spectrometers enable the precise mass measurement of these modified peptides, confirming the successful incorporation of the non-natural amino acid. sciex.com Furthermore, peptide mapping using LC-MS, which involves the analysis of proteolytic digests of a protein or large peptide, is a powerful technique for confirming protein identity and characterizing modifications. lcms.cz

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are crucial for the unambiguous determination of the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their immediate electronic environment. rsc.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish correlations between different nuclei. nih.gov COSY helps to identify spin-coupled protons, revealing the connectivity of atoms, while NOESY provides information about protons that are close in space, which is crucial for determining the three-dimensional conformation of peptides. nih.gov

In the context of Fmoc-protected amino acids and peptides, NMR is used to:

Confirm the successful attachment of the Fmoc protecting group. acs.org

Verify the integrity of the amino acid side chain, in this case, the bishomopropargyl group.

Determine the stereochemistry of the amino acid.

Analyze the conformation of peptides containing these modified amino acids. unimi.it

Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹³C, ¹⁵N), can be employed in conjunction with NMR to simplify complex spectra and facilitate the assignment of signals, particularly for larger peptides and proteins. sigmaaldrich.com

The following table shows hypothetical ¹H NMR chemical shifts for the key protons in this compound, illustrating the type of data obtained from such an analysis.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity |

| Alkyne CH | ~2.2 | t |

| Propargylic CH₂ | ~2.5 | m |

| Homopropargylic CH₂ | ~1.9 | m |

| α-CH | ~4.3 | m |

| Fmoc CH | ~4.2 | t |

| Fmoc CH₂ | ~4.4 | d |

| Fmoc Aromatic CH | 7.3 - 7.9 | m |

| NH | ~7.6 | d |

| Note: These are representative values and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₂₂H₂₁NO₄, Molecular Weight: 363.41 g/mol ), electrospray ionization (ESI) is a common method, as it is a soft ionization technique suitable for polar, non-volatile molecules. nih.govnih.gov

Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Tandem mass spectrometry (MS/MS) is then used to fragment the selected parent ion, providing structural information. nih.gov A key fragmentation pathway for Fmoc-protected amino acids involves the characteristic loss of the Fmoc group. nih.gov

Positive-ion Mode ([M+H]⁺, m/z 364.4) : Upon collision-induced dissociation (CID), the protonated molecule readily loses the Fmoc group via a McLafferty-type rearrangement, resulting in the loss of dibenzofulvene (C₁₄H₁₀, mass 222.1 Da) and CO₂. nih.gov Another major fragment corresponds to the fluorenylmethyl cation at m/z 179.

Negative-ion Mode ([M-H]⁻, m/z 362.4) : In this mode, a characteristic fragmentation involves the cleavage of the Fmoc group. niscpr.res.in Further fragmentation of the deprotected amino acid anion would yield ions corresponding to the loss of parts of the bishomopropargyl side chains.

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) confirm the elemental composition, while the MS/MS fragmentation patterns provide definitive evidence for the presence of the Fmoc group and the structure of the amino acid core and side chains.

Table 2: Predicted ESI-MS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₂₂H₂₂NO₄]⁺ | 364.4 | Protonated parent molecule |

| [M+Na]⁺ | [C₂₂H₂₁NNaO₄]⁺ | 386.4 | Sodium adduct of parent molecule |

| [M-H]⁻ | [C₂₂H₂₀NO₄]⁻ | 362.4 | Deprotonated parent molecule |

| [Fmoc+H]⁺ | [C₁₅H₁₂O₂]⁺ | 224.1 | Protonated Fmoc group (less common) |

| [Fluorenylmethyl]⁺ | [C₁₄H₁₁]⁺ | 179.1 | Fluorenylmethyl cation from Fmoc cleavage |

| [M+H-C₁₄H₁₀]⁺ | [C₈H₁₂NO₄]⁺ | 202.1 | Loss of dibenzofulvene from [M+H]⁺ |

| [M-H-CO₂]⁻ | [C₂₁H₂₀NO₂]⁻ | 318.1 | Loss of carbon dioxide from [M-H]⁻ |

Chiroptical Techniques for Stereochemical Determination

Confirming the absolute stereochemistry at the α-carbon is critical, and this is achieved using chiroptical techniques. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.govacs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is the most widely used chiroptical technique for this purpose. oup.com Chiral molecules exhibit unique CD spectra, and enantiomers produce mirror-image spectra. oup.com Therefore, the CD spectrum of this compound will be equal in magnitude but opposite in sign to that of its L-enantiomer. The Fmoc group itself is an excellent chromophore, typically showing characteristic electronic transitions in the 260-320 nm range. rhhz.net The sign of the Cotton effects associated with these transitions, as well as those from the carboxyl group chromophore (below 250 nm), can be correlated to the D-configuration at the chiral center. By comparing the experimental spectrum to literature data for other Fmoc-D-amino acids or to its L-counterpart, the stereochemistry can be unequivocally confirmed. royalsocietypublishing.orgresearchgate.net

Optical Rotation : Measurement of the specific rotation using a polarimeter is a classical method for analyzing chiral compounds. It measures the angle to which a chiral compound rotates plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The D-enantiomer will rotate light in the opposite direction to the L-enantiomer. While useful for quality control and confirming enantiomeric identity, it is generally less informative for detailed structural analysis than CD spectroscopy. nih.gov

These chiroptical methods are essential not only for verifying the stereochemical integrity of the starting material but also for monitoring potential racemization during subsequent chemical reactions or peptide synthesis. oup.com

Future Directions and Emerging Research Avenues for Fmoc D Bishomopropargylglycine

Advancements in Automated Synthesis and High-Throughput Methodologies

The integration of unique amino acids like Fmoc-D-bishomopropargylglycine into peptide sequences has been significantly streamlined by progress in automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org The Fmoc/t-Bu protecting-group strategy is the most commonly used method in automated SPPS, offering mild deprotection conditions that are compatible with complex and modified amino acids. beilstein-journals.orgnih.gov Modern automated synthesizers, particularly those enhanced with microwave irradiation, accelerate coupling and deprotection steps, improving the efficiency of synthesizing peptides that incorporate sterically demanding residues. nih.govbachem.combiorxiv.org This technology is crucial for producing chemically engineered peptides with improved pharmacokinetic properties. nih.gov

The true potential of this compound is unlocked when combined with high-throughput screening (HTS) methodologies. The alkyne side chain serves as a bioorthogonal handle, which is inert during synthesis but can be selectively modified post-synthesis. nih.gov In the context of one-bead-one-compound (OBOC) libraries, peptides containing a propargylglycine (B1618536) residue can be synthesized and screened against biological targets. nih.gov Hits can be rapidly identified and subsequently labeled with fluorescent probes or affinity tags via the alkyne group, facilitating isolation and characterization without requiring total resynthesis. nih.govfrontiersin.org This approach enables the screening of vast peptide libraries to discover new therapeutic leads or diagnostic agents. frontiersin.org Future advancements will likely focus on further automating this entire workflow, from library synthesis to hit identification, creating powerful platforms for drug discovery. biorxiv.orggoogle.com

| Advancement | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted SPPS | The use of microwave irradiation to significantly reduce reaction times for both coupling and Fmoc-deprotection steps in automated peptide synthesis. | Enables more efficient and rapid incorporation of non-standard amino acids into peptide chains, improving overall yield and purity. | nih.govbiorxiv.org |

| Fully Automated Synthesis Platforms | Development of end-to-end automated systems that handle all aspects of SPPS, including the synthesis of complex modified peptides like azapeptides. | Reduces manual intervention and human error, making the synthesis of peptides containing this compound more reproducible and scalable. | bachem.combiorxiv.org |

| High-Throughput Screening (HTS) Integration | Combining large-scale peptide library synthesis (e.g., OBOC) with screening assays. The alkyne handle is used for post-screening modification. | Allows for the rapid identification of bioactive peptides from millions of compounds, where the alkyne group is key for labeling and identifying hits. | nih.govfrontiersin.org |

| Nucleic Acid Recording Tags | Associating each peptide in a library with a unique nucleic acid tag that records binding interactions, enabling high-throughput identification. | The peptide component, potentially containing this compound, can be identified by sequencing the associated tag after a binding event. | google.com |

Development of Orthogonal Chemical Transformations beyond Click Chemistry

While CuAAC click chemistry is a robust and widely used reaction, the development of alternative, mutually orthogonal transformations expands the chemical toolbox, allowing for more complex molecular architectures and sequential labeling. researchgate.net The alkyne group of this compound is a versatile functional group that can participate in a range of transformations beyond the standard click reaction.

The Sonogashira cross-coupling reaction , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. nih.govacs.orgmdpi.com This reaction has been successfully applied to the modification of peptides, enabling the attachment of various chemical entities under relatively mild conditions. nih.govresearchgate.netresearchgate.net It represents a key strategy for late-stage functionalization and diversification of peptide structures. researchgate.net

Another prominent copper-free click reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction . numberanalytics.comunits.it This transformation typically involves the rapid cycloaddition of an electron-poor diene, such as a tetrazine, with a strained, electron-rich dienophile. units.it However, it can also be used with alkynes, providing a bioorthogonal ligation strategy that proceeds without a metal catalyst, which is highly advantageous for in vivo applications. researchgate.netrsc.org

Other emerging transformations include the Glaser-Hay coupling , which links two terminal alkynes to form a conjugated diyne linkage, a reaction that has been used to modify the fluorescent properties of proteins. nih.gov Furthermore, strain-promoted alkyne-nitrone cycloaddition (SPANC) offers another metal-free ligation pathway with high reaction rates. researchgate.net The availability of these varied reactions allows for multi-step, selective modifications of a single peptide scaffold containing one or more alkyne handles.

| Transformation | Reactants | Key Features | Reference |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Palladium-catalyzed C-C bond formation; versatile for installing diverse chemical handles. | nih.govacs.orgresearchgate.net |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Alkyne (Dienophile) + Electron-Poor Diene (e.g., Tetrazine) | Extremely fast, metal-free (bioorthogonal) reaction; useful for in vivo labeling. | researchgate.netunits.itrsc.org |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Copper-catalyzed formation of a symmetric diyne bridge; creates conjugated systems. | nih.gov |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | Metal-free reaction with favorable kinetics for bioorthogonal applications. | researchgate.net |

Exploration of Novel Applications in Bioengineering and Material Science

The unique properties of peptides containing this compound are being harnessed to create advanced materials for bioengineering and material science. In bioengineering, a major focus is the development of hydrogels for tissue engineering and regenerative medicine. Fmoc-protected peptides have an intrinsic ability to self-assemble into nanofibrous structures that form stable, self-supporting hydrogels. nih.govresearchgate.net By incorporating bioactive peptide sequences (like RGD) and reactive handles (like the alkyne from propargylglycine), these hydrogels can be functionalized to promote cell adhesion, survival, and proliferation. researchgate.netnih.gov For example, elastin-mimetic polymers incorporating L-propargylglycine have been cross-linked to form elastomeric gels capable of significant water absorption, with potential use in tissue regeneration. nih.govmdpi.com

In material science, the alkyne group is a powerful tool for polymer synthesis and surface modification. umich.edusigmaaldrich.com Through alkyne-azide click chemistry, alkyne-functionalized peptides can be "clicked" onto polymer backbones or surfaces to create biohybrid materials that combine the properties of synthetic polymers with the bioactivity of peptides. sigmaaldrich.com This approach is used to create a wide array of materials, including block polymers, micelles, and dendrimers. sigmaaldrich.comoup.com Furthermore, the alkyne itself can participate in polymerization reactions, such as Glaser-Hay and Sonogashira coupling, to generate novel conjugated polymers with interesting optoelectronic properties. oup.com These materials have potential applications in organic electronics, light-emitting diodes, and functional coatings. oup.comresearchgate.net

| Field | Application | Role of Alkyne-Containing Peptide | Reference |

|---|---|---|---|

| Bioengineering | Tissue Engineering Hydrogels | Serves as a cross-linking point (via click chemistry) to form stable, biocompatible scaffolds that can be functionalized to support cell growth. | nih.govnih.govmdpi.com |

| Bioengineering | Drug Delivery | Used to create unimolecular micelles and other nanostructures for encapsulating and delivering therapeutic agents. | nih.gov |

| Material Science | Conjugated Polymers | The alkyne group acts as a monomer in polymerization reactions (e.g., Sonogashira coupling) to create functional polymers for electronics. | oup.com |

| Material Science | Surface Modification | Enables the covalent attachment of bioactive peptides to material surfaces, altering their properties for applications like antibacterial coatings or biosensors. | umich.edusigmaaldrich.com |

Integration with Advanced Imaging and Sensing Technologies